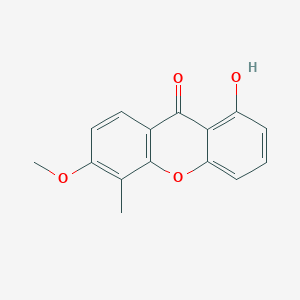
1-Hydroxy-6-methoxy-5-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by the presence of hydroxy, methoxy, and methyl groups attached to the xanthone core. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens .
Preparation Methods
The synthesis of 1-Hydroxy-6-methoxy-5-methyl-9H-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of salicylic acid derivatives with phenol derivatives in the presence of zinc chloride and phosphoryl chloride.
Aryl Aldehyde and Phenol Derivatives: Another method involves the reaction of aryl aldehydes with phenol derivatives.
Salicylaldehyde and 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes as starting materials.
o-Haloarenecarboxylic Acid and Arynes: This approach involves the reaction of o-haloarenecarboxylic acids with arynes.
Chemical Reactions Analysis
1-Hydroxy-6-methoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the xanthone core can be reduced to form a hydroxyl group.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-6-methoxy-5-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methoxy-5-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound can inhibit the release of histamine and leukotrienes from white blood cells, which contributes to its anti-inflammatory and anti-allergic effects . Additionally, it can modulate various signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
1-Hydroxy-6-methoxy-5-methyl-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
8-Hydroxy-1-methoxy-6-methyl-9-oxo-9H-xanthene-3-carboxylic acid: This compound has a carboxylic acid group, which imparts different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities.
Properties
CAS No. |
61234-65-9 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-hydroxy-6-methoxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C15H12O4/c1-8-11(18-2)7-6-9-14(17)13-10(16)4-3-5-12(13)19-15(8)9/h3-7,16H,1-2H3 |
InChI Key |
NQFIQGVBIUSEGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=CC=CC(=C3C2=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















